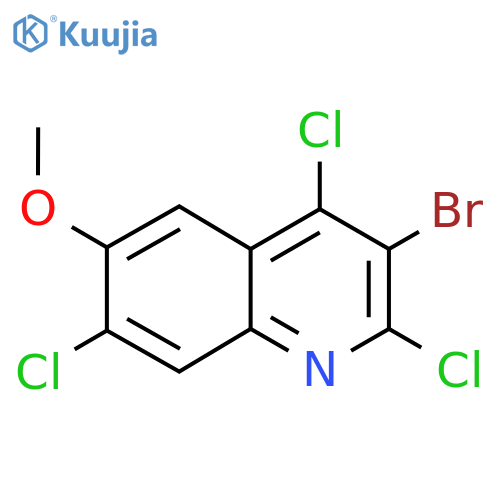

Cas no 1447963-21-4 (3-Bromo-2,4,7-trichloro-6-methoxyquinoline)

3-Bromo-2,4,7-trichloro-6-methoxyquinoline 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2,4,7-trichloro-6-methoxy-quinoline

- 3-Bromo-2,4,7-trichloro-6-methoxyquinoline

-

- インチ: 1S/C10H5BrCl3NO/c1-16-7-2-4-6(3-5(7)12)15-10(14)8(11)9(4)13/h2-3H,1H3

- InChIKey: JQLAGOAZRYBAAY-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(N=C2C=C(C(=CC2=C1Cl)OC)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 258

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 5.1

3-Bromo-2,4,7-trichloro-6-methoxyquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM265635-1g |

3-Bromo-2,4,7-trichloro-6-methoxyquinoline |

1447963-21-4 | 97% | 1g |

$535 | 2022-06-12 | |

| Chemenu | CM265635-5g |

3-Bromo-2,4,7-trichloro-6-methoxyquinoline |

1447963-21-4 | 97% | 5g |

$1267 | 2021-08-18 | |

| Chemenu | CM265635-1g |

3-Bromo-2,4,7-trichloro-6-methoxyquinoline |

1447963-21-4 | 97% | 1g |

$505 | 2021-08-18 | |

| Chemenu | CM265635-10g |

3-Bromo-2,4,7-trichloro-6-methoxyquinoline |

1447963-21-4 | 97% | 10g |

$1706 | 2021-08-18 |

3-Bromo-2,4,7-trichloro-6-methoxyquinoline 関連文献

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

3-Bromo-2,4,7-trichloro-6-methoxyquinolineに関する追加情報

Professional Introduction to Compound with CAS No. 1447963-21-4 and Product Name: 3-Bromo-2,4,7-trichloro-6-methoxyquinoline

3-Bromo-2,4,7-trichloro-6-methoxyquinoline (CAS No. 1447963-21-4) is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline class of molecules, which are well-documented for their broad spectrum of biological activities and potential therapeutic applications. The structural features of this molecule, particularly its halogenated and methoxylated substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry.

The significance of 3-Bromo-2,4,7-trichloro-6-methoxyquinoline lies in its versatility as a building block in the synthesis of more complex pharmacophores. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The presence of multiple halogen atoms (bromine and chlorine) in this compound enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and other complex molecular architectures.

Recent advancements in medicinal chemistry have highlighted the importance of halogenated quinolines in developing next-generation therapeutics. For instance, studies have demonstrated that the introduction of bromine atoms into quinoline cores can modulate enzyme inhibition profiles and improve metabolic stability. The 3-Bromo-2,4,7-trichloro-6-methoxyquinoline structure exemplifies this trend by offering a highly functionalized platform for further derivatization.

In the context of drug development, this compound has been explored as a precursor for kinase inhibitors and other targeted therapies. Kinases play crucial roles in cellular signaling pathways associated with various diseases, including cancer. By leveraging the reactivity of the bromine and chlorine atoms, researchers can design novel inhibitors that disrupt aberrant signaling networks. Preliminary studies suggest that derivatives of 3-Bromo-2,4,7-trichloro-6-methoxyquinoline exhibit promising activity against certain kinases, making them attractive candidates for further investigation.

The methoxy group at the 6-position of the quinoline ring adds another layer of functional diversity to this molecule. Methoxy-substituted quinolines are known to enhance solubility and bioavailability, which are critical factors in drug formulation. Moreover, the methoxy group can serve as a handle for further chemical modifications, such as etherification or reduction reactions, expanding the synthetic possibilities.

From a synthetic chemistry perspective, 3-Bromo-2,4,7-trichloro-6-methoxyquinoline is an intriguing compound due to its ability to participate in multiple reaction types. The presence of both bromine and chlorine atoms allows for sequential functionalization strategies. For example, palladium-catalyzed cross-coupling reactions can be performed first to introduce aryl or vinyl groups at specific positions before further modifications. This flexibility makes it a valuable intermediate in multi-step synthetic routes toward complex natural products or artificial bioactive molecules.

Recent research has also explored the pharmacokinetic properties of halogenated quinolines. Studies indicate that these compounds often exhibit improved pharmacokinetic profiles compared to their non-halogenated counterparts due to better interactions with biological targets and enhanced metabolic stability. The structural features of 3-Bromo-2,4,7-trichloro-6-methoxyquinoline, including its halogenation pattern and methoxy substitution, are likely contributing factors to these observed properties.

In conclusion,3-Bromo-2,4,7-trichloro-6-methoxyquinoline (CAS No. 1447963-21-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes make it a versatile scaffold for developing novel therapeutics targeting various diseases. The ongoing research into its applications in drug discovery underscores its importance as a key intermediate in synthetic organic chemistry and medicinal biology.

1447963-21-4 (3-Bromo-2,4,7-trichloro-6-methoxyquinoline) 関連製品

- 2178338-88-8(1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one)

- 1182441-22-0({4-(2-Methoxyphenyl)phenylmethyl}(propan-2-yl)amine)

- 2034302-47-9(3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane)

- 2639401-16-2(tert-butyl 2-(benzylamino)-2-4-(trifluoromethyl)phenylacetate)

- 886927-93-1(N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-3,5-dimethoxybenzamide)

- 2418659-90-0(3-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-4-methyl-5-(piperazin-1-yl)benzoic acid)

- 897624-24-7(N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenylacetamide)

- 1334147-72-6(8-(tert-butoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid)

- 1806333-75-4(4-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine)

- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)